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Barasertib Clinical Trial Data at a Glance

Trial
Phase

Patient
Population

Dosing Regimen
Key Efficacy
Findings

Key Safety
Findings

Source /
Citation

Phase
II

Elderly (≥60 yrs)

with acute
myeloid

leukemia (AML)
[1]

Barasertib: 1200

mg as a 7-day
continuous IV

infusion every 28
days. Control:
LDAC (Low-Dose
Cytarabine) [1]

OCRR*: 35.4%

(Barasertib) vs
11.5% (LDAC);

P<0.05. Median
OS: 8.2 months

(Barasertib) vs
4.5 months

(LDAC) [1]

Most common AEs:

stomatitis (71%),
febrile
neutropenia (67%).
Safety profile was

manageable [1]

[1]

Phase
I

Advanced solid

tumors [2]

Regimen A: 48-hr

continuous
infusion every 14

days. Regimen B:
Two 2-hr infusions

on consecutive
days, every 14

days [2]

No objective

tumor responses
observed. Stable
disease achieved
in 23% of patients

[2]

DLT: Neutropenia.

Common related AE
was neutropenia

(34% overall, G≥3)
[2]

[2]

Phase
I

Advanced solid

tumors (with

2-hour IV infusion

on Day 1 (21-day

Best responses: 1
partial response,

Most common

related AEs: fatigue
[3]
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Trial
Phase

Patient
Population

Dosing Regimen
Key Efficacy
Findings

Key Safety
Findings

Source /
Citation

nanoparticle
AZD2811, an

active moiety of
Barasertib) [3]

cycle) or Days 1 &
4 (28-day cycle),

with G-CSF
support at higher

doses [3]

23 stable
disease (45.1%

of patients) [3]

(27.3%) at lower
doses, neutropenia
(37.9%) at higher
doses. Neutropenia

was an on-target
AE [3]

*OCRR: Objective Complete Response Rate (Complete Response + confirmed CR with incomplete

hematological recovery) [1].

Experimental Protocols in Clinical Trials

For the key clinical studies cited, here are the core methodological details:

Phase II Study in AML (Efficacy & Safety vs. LDAC) [1]:

Design: Open-label, randomized, multicenter, Phase II study. Patients were randomized in a

2:1 ratio to receive either barasertib or LDAC.
Patients: Aged ≥60 years with newly diagnosed AML, unsuitable for intensive induction

chemotherapy.
Endpoints: The primary endpoint was Objective Complete Response Rate (OCRR).

Secondary endpoints included overall survival (OS), duration of response, and safety.
Assessments: Response was assessed via bone marrow aspirates and peripheral blood

samples, reviewed by a blinded independent central review. Safety was assessed via adverse
events (AEs), lab parameters, and electrocardiograms, graded per NCI CTCAE v3.0.

Phase I Study in Solid Tumors (Dose Finding) [2]:

Design: Phase I, dose-escalation trial to determine the maximum-tolerated dose (MTD) and
safety.

Patients: Adults with advanced solid malignancies.
Dosing: Two schedules were tested: a 48-hour continuous infusion and two 2-hour infusions on

consecutive days, both in 28-day cycles.
Endpoints: Primary objectives were safety, tolerability, and MTD. Dose-limiting toxicities (DLTs)

were defined based on hematological and non-hematological toxicities during the first cycle.
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Mechanism of Action and Drug Profile

To understand the clinical findings, it's helpful to consider the drug's underlying biology.

Barasertib (AZD1152)
Prodrug

Barasertib-hQPA
Active Moiety

  Conversion in Plasma

Aurora B Kinase (AURKB)
Inhibition

  Highly Selective
Inhibition

Disrupted Mitosis

  Causes

Polyploidy → Cell Death (Apoptosis/Necrosis)

  Leads to

Click to download full resolution via product page

Drug Profile: Barasertib is a prodrug that is rapidly converted in the blood to its active form,
barasertib-hQPA [4] [5].

Primary Target: The active moiety is a highly potent and selective inhibitor of Aurora B kinase
(AURKB), with significantly greater selectivity over Aurora A kinase [4] [3].

Mechanistic Consequences: Aurora B kinase is crucial for correct chromosome segregation and
cytokinesis during mitosis [3]. Its inhibition leads to:

Cell cycle arrest and the formation of cells with multiple nuclei (polyploidy) [3] [5].
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Ultimately, the cell is directed toward mitotic catastrophe, resulting in apoptosis
(programmed cell death) or necrosis [5].

On-Target Toxicity: This mechanism explains the primary toxicity observed in clinical trials. Since

Aurora B kinase is essential for cell division, its inhibition predictably causes myelosuppression,
particularly neutropenia, which was the dose-limiting toxicity in multiple studies [2] [3].

Future Development and Considerations

The clinical development of barasertib highlights both its potential and its challenges.

Challenge:
7-Day Continuous Infusion

New Formulation:
Nanoparticle AZD2811

Challenge:
Dose-Limiting Neutropenia Refined Dosing & G-CSF Support

Click to download full resolution via product page

Formulation Improvement: The requirement for a 7-day continuous intravenous infusion and the
significant hematological toxicity limited barasertib's utility [3]. This led to the development of

AZD2811, a nanoparticle-encapsulated form of the active drug, which allows for extended drug
exposure with a much shorter (2-hour) infusion [3].

Safety Management: Later-phase trials incorporated the use of granulocyte colony-stimulating
factor (G-CSF) as prophylaxis to manage the on-target neutropenia, making the therapy more

manageable [3].
Exploration in Other Cancers: Preclinical studies have shown that barasertib can also inhibit the

growth of metastatic melanoma cells, both as a single agent and in combination with chemotherapy,
suggesting a broader potential application beyond AML [5].

In summary, barasertib demonstrated clear antitumor activity in elderly patients with AML, though its use

was associated with significant hematological toxicities. Its development illustrates a rational path from

target identification to addressing clinical challenges through novel formulations and supportive care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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